2-(3-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
CAS No.: 946213-60-1
Cat. No.: VC11961348
Molecular Formula: C21H26N2O3S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946213-60-1 |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 2-(3-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
| Standard InChI | InChI=1S/C21H26N2O3S/c1-3-12-27(25,26)23-11-5-8-18-15-19(9-10-20(18)23)22-21(24)14-17-7-4-6-16(2)13-17/h4,6-7,9-10,13,15H,3,5,8,11-12,14H2,1-2H3,(H,22,24) |
| Standard InChI Key | VDUJLTHLDFTNCU-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C |
| Canonical SMILES | CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C |
Introduction
The compound 2-(3-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic molecule that belongs to the class of acetamides. It features a tetrahydroquinoline core with a sulfonyl substituent and a 3-methylphenyl group attached to an acetamide moiety. This structural arrangement suggests potential biological activities, such as anti-inflammatory or analgesic effects, similar to other compounds in its class.
Synthesis Methods
The synthesis of 2-(3-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide likely involves multi-step chemical reactions. Common methods for synthesizing similar compounds include:
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Step 1: Formation of the tetrahydroquinoline core through reduction of quinoline.
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Step 2: Introduction of the sulfonyl group via sulfonylation reactions.
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Step 3: Attachment of the 3-methylphenyl acetamide moiety through amide coupling reactions.
These steps require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity.
Biological Activities and Potential Applications
While specific biological activities of 2-(3-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide are not detailed in the search results, compounds with similar structures often exhibit anti-inflammatory, analgesic, or even antimicrobial properties. The presence of a sulfonyl group and a phenyl ring can contribute to interactions with biological targets, potentially modulating enzyme activity or neurotransmitter release.
Characterization Techniques
Characterization of this compound would typically involve:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
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High-Resolution Mass Spectrometry (HRMS): For precise molecular weight determination.
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Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): For purity assessment and reaction monitoring .
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide | Tetrahydroquinoline core with sulfonyl and trifluoromethyl groups | Different aromatic substituent (trifluoromethyl) |
| 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole | Imidazole ring with nitrophenyl and sulfonyl groups | Different heterocyclic core (imidazole) |
| 1-(4-methylphenyl)-3-[1-(propane-1-sulfonyl)-2,3-dihydro-1H-indol-6-YL]urea | Indole core with sulfonyl and urea linkage | Different heterocyclic core (indole) and functional group (urea) |
This comparison highlights the structural diversity and potential for varied biological activities among these compounds .
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